6-(4-Bromophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine
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Overview
Description
6-(4-Bromophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a bromophenyl group, a phenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in organic synthesis. The general procedure involves the reaction of a brominated pyrimidine derivative with a phenylboronic acid in the presence of a palladium catalyst and a base .
Reaction Conditions:
Catalyst: Palladium(0) complex, such as Pd(PPh3)4
Base: Potassium carbonate (K2CO3) or similar
Solvent: A mixture of ethanol and water
Temperature: Typically around 80-100°C
Time: Several hours, depending on the specific conditions and reagents used
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.
Cross-Coupling Reactions: Besides the initial Suzuki–Miyaura coupling, the compound can undergo further functionalization through other cross-coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while cross-coupling reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
6-(4-Bromophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s aromatic structure and functional groups make it suitable for the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound can be used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyrimidine Derivatives: These compounds share the trifluoromethyl group and pyrimidine ring but differ in other substituents.
Bromophenyl Pyrimidines: Compounds with a bromophenyl group attached to the pyrimidine ring, similar to the target compound.
Phenyl Pyrimidines: Compounds with a phenyl group attached to the pyrimidine ring, lacking the bromine and trifluoromethyl groups.
Uniqueness
6-(4-Bromophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the bromine atom allows for further functionalization, while the trifluoromethyl group enhances the compound’s stability and lipophilicity .
Properties
Molecular Formula |
C17H10BrF3N2 |
---|---|
Molecular Weight |
379.2 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2-phenyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C17H10BrF3N2/c18-13-8-6-11(7-9-13)14-10-15(17(19,20)21)23-16(22-14)12-4-2-1-3-5-12/h1-10H |
InChI Key |
NWAGYRRXASCXEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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